molecular formula C20H27NO2 B7469685 1-(Dibenzylamino)-3-isopropoxy-2-propanol

1-(Dibenzylamino)-3-isopropoxy-2-propanol

Cat. No. B7469685
M. Wt: 313.4 g/mol
InChI Key: NYSLKVSRLFZZOI-UHFFFAOYSA-N
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Description

1-(Dibenzylamino)-3-isopropoxy-2-propanol, also known as DBAI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBAI is a chiral compound that belongs to the class of β-blockers, which are commonly used in the treatment of hypertension and cardiovascular diseases.

Scientific Research Applications

1-(Dibenzylamino)-3-isopropoxy-2-propanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and asymmetric synthesis. In medicinal chemistry, 1-(Dibenzylamino)-3-isopropoxy-2-propanol has been investigated as a potential β-blocker for the treatment of hypertension and cardiovascular diseases. Its chiral nature makes it a promising candidate for the development of enantiopure drugs with improved efficacy and reduced side effects.
In drug discovery, 1-(Dibenzylamino)-3-isopropoxy-2-propanol has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. Its unique structural features make it a versatile starting material for the development of new drugs targeting various diseases.
In asymmetric synthesis, 1-(Dibenzylamino)-3-isopropoxy-2-propanol has been used as a chiral auxiliary for the synthesis of enantiopure compounds. Its ability to induce chirality in other molecules makes it a valuable tool for the preparation of complex organic molecules with high enantiomeric purity.

Mechanism of Action

The mechanism of action of 1-(Dibenzylamino)-3-isopropoxy-2-propanol as a β-blocker involves its binding to β-adrenergic receptors, which are located in the heart, lungs, and other organs. By blocking the activation of these receptors by adrenaline and other catecholamines, 1-(Dibenzylamino)-3-isopropoxy-2-propanol reduces the heart rate, blood pressure, and myocardial oxygen demand, leading to a decrease in the workload of the heart. This results in the prevention of arrhythmias, angina, and heart failure.
Biochemical and Physiological Effects
1-(Dibenzylamino)-3-isopropoxy-2-propanol has been shown to have several biochemical and physiological effects, including the reduction of heart rate, blood pressure, and myocardial oxygen demand. It also has vasodilatory effects, which can improve blood flow to various organs, including the heart and brain. Additionally, 1-(Dibenzylamino)-3-isopropoxy-2-propanol has been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(Dibenzylamino)-3-isopropoxy-2-propanol for lab experiments is its chiral nature, which makes it a valuable tool for the preparation of enantiopure compounds. Its versatility as a building block for the synthesis of novel compounds also makes it a valuable tool for drug discovery and medicinal chemistry research.
However, one of the limitations of 1-(Dibenzylamino)-3-isopropoxy-2-propanol for lab experiments is its multi-step synthesis method, which requires careful control of reaction conditions to ensure high yields and purity of the final product. Additionally, the cost of 1-(Dibenzylamino)-3-isopropoxy-2-propanol can be a limiting factor for some research groups.

Future Directions

There are several future directions for research involving 1-(Dibenzylamino)-3-isopropoxy-2-propanol, including the development of enantiopure β-blockers for the treatment of hypertension and cardiovascular diseases. Additionally, 1-(Dibenzylamino)-3-isopropoxy-2-propanol can be used as a building block for the synthesis of novel compounds with potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders.
Furthermore, the antioxidant properties of 1-(Dibenzylamino)-3-isopropoxy-2-propanol can be explored for the development of new drugs targeting oxidative stress and inflammation. Finally, the use of 1-(Dibenzylamino)-3-isopropoxy-2-propanol as a chiral auxiliary for asymmetric synthesis can be further investigated for the preparation of complex organic molecules with high enantiomeric purity.
Conclusion
In conclusion, 1-(Dibenzylamino)-3-isopropoxy-2-propanol is a chiral compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its multi-step synthesis method, chiral nature, and unique structural features make it a valuable tool for drug discovery, medicinal chemistry, and asymmetric synthesis research. The future directions for research involving 1-(Dibenzylamino)-3-isopropoxy-2-propanol are numerous, and its potential applications in various fields make it a promising candidate for the development of new drugs and compounds.

Synthesis Methods

The synthesis of 1-(Dibenzylamino)-3-isopropoxy-2-propanol involves the condensation of benzylamine with isopropylidene acetone followed by reduction with sodium borohydride. The resulting product is then subjected to a reaction with benzyl chloride to obtain 1-(Dibenzylamino)-3-isopropoxy-2-propanol. The overall synthesis method is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity of the final product.

properties

IUPAC Name

1-(dibenzylamino)-3-propan-2-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-17(2)23-16-20(22)15-21(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSLKVSRLFZZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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